Cas no 2848-25-1 (1,2-Benzenediol,1-acetate)

1,2-Benzenediol,1-acetate 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenediol,1-acetate
- (2-hydroxyphenyl) acetate
- 2-hydroxyphenyl acetate
- AC1L6G5N
- AC1Q61RS
- acetate d'hydroxy-2 phenyle
- acetic acid 2-hydroxyphenyl ester
- Acetic acid 2-hydroxy-phenyl ester
- acetyloxyphenol
- Catechol, acetate
- CHEMBL173439
- hydroxyphenol acetate
- monoacetyl catechol
- NSC57635
- o-acetylcatechol
- O-monoacetylpyrocatechol
- SureCN361220
- CAA84825
- hydroxyphenyl acetate
- AKOS022634758
- NSC-57635
- SCHEMBL361220
- DTXSID50288795
- EN300-373445
- 2848-25-1
- Z1513803522
-
- インチ: InChI=1S/C8H8O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5,10H,1H3
- InChIKey: LSFYCRUFNRBZNC-UHFFFAOYSA-N
- ほほえんだ: CC(OC1=CC=CC=C1O)=O
計算された属性
- せいみつぶんしりょう: 152.04734
- どういたいしつりょう: 152.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 46.53
- LogP: 1.31750
1,2-Benzenediol,1-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-373445-0.05g |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 0.05g |
$282.0 | 2023-11-13 | |
Enamine | EN300-373445-5.0g |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 5.0g |
$3520.0 | 2023-03-02 | |
Enamine | EN300-373445-10.0g |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 10.0g |
$5221.0 | 2023-03-02 | |
Enamine | EN300-373445-10g |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 10g |
$5221.0 | 2023-11-13 | |
A2B Chem LLC | AW31767-1g |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 1g |
$1313.00 | 2024-04-20 | |
Enamine | EN300-373445-1g |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 1g |
$1214.0 | 2023-11-13 | |
1PlusChem | 1P01BUNR-500mg |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 500mg |
$1233.00 | 2024-05-07 | |
1PlusChem | 1P01BUNR-10g |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 10g |
$6515.00 | 2024-05-07 | |
A2B Chem LLC | AW31767-500mg |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 500mg |
$1032.00 | 2024-04-20 | |
A2B Chem LLC | AW31767-100mg |
2-hydroxyphenyl acetate |
2848-25-1 | 95% | 100mg |
$478.00 | 2024-04-20 |
1,2-Benzenediol,1-acetate 関連文献
-
2. Intramolecular catalysis. Part 2. Mechanism of hydrolysis of alkyl 8-hydroxy-1-naphthoatesKeith Bowden,David Law,Richard J. Ranson J. Chem. Soc. Perkin Trans. 2 1977 1799
-
3. Glycoluril?? as an efficient molecular template for intramolecular Claisen-type condensationsSengen Sun,Louise Edwards,Paul Harrison J. Chem. Soc. Perkin Trans. 1 1998 437
-
4. Hydroxy-group participation in ester hydrolysisBrian Capon,Samuel T. McDowell,William V. Raftery J. Chem. Soc. Perkin Trans. 2 1973 1118
-
Harry R. M. Aitken,Daniel P. Furkert,Jonathan G. Hubert,James M. Wood,Margaret A. Brimble Org. Biomol. Chem. 2013 11 5147
-
6. Mechanism of acyl transfer between 1-acetoxy-8-hydroxynaphthalene and phenolate ions; investigation of a leaving group with potential hydrogen bond stabilisationFrank Hibbert,Muhammad Aslam Malana J. Chem. Soc. Perkin Trans. 2 1990 711
-
7. Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy groupFrank Hibbert,Karen J. Spiers J. Chem. Soc. Perkin Trans. 2 1988 571
-
8. A Review: Pharmacological Activity and Phytochemical Profile of Abelmoschus esculentus (2010–2022)Marwa A. M. Abdel-Razek,Miada F. Abdelwahab,Usama Ramadan Abdelmohsen,Ashraf N. E. Hamed RSC Adv. 2023 13 15280
-
Yue Wu,Bingbing Zhang,Yinying Zheng,Yuheng Wang,Xinsheng Lei RSC Adv. 2018 8 16019
-
10. Dipolar micelles. Part 4. Effect of catalytic micelles on the hydrolysis of neutral and positively charged estersDina Wexler,Azriel Pillersdorf,Rina Shiffman,Jehoshua Katzhendler,Shalom Sarel J. Chem. Soc. Perkin Trans. 2 1978 479
1,2-Benzenediol,1-acetateに関する追加情報
Introduction to 1,2-Benzenediol,1-acetate (CAS No: 2848-25-1)
1,2-Benzenediol,1-acetate, also known as acetated resorcinol, is a derivative of resorcinol (1,2-benzenediol) where one hydroxyl group is acetylated. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. With the CAS number 2848-25-1, it is a well-characterized molecule that serves as a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 1,2-Benzenediol,1-acetate consists of a benzene ring substituted with two hydroxyl groups and an acetyl group at the 1-position. This configuration imparts distinct reactivity and solubility characteristics, making it a versatile building block in organic synthesis. The presence of both hydroxyl and carbonyl functional groups allows for further derivatization, enabling the creation of complex molecules with tailored properties.
In recent years, 1,2-Benzenediol,1-acetate has been explored in the development of novel therapeutic agents. Its ability to participate in hydrogen bonding and form stable complexes with biological molecules has made it a promising candidate for drug design. Specifically, researchers have investigated its potential as a scaffold for kinase inhibitors, given its structural similarity to known pharmacophores in this class. Preliminary studies suggest that derivatives of acetated resorcinol may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy.
Moreover, the compound has been studied for its role in material science applications. The aromatic ring system combined with polar functional groups enhances its interactions with polymers and other materials, making it useful in the formulation of advanced coatings and adhesives. Additionally, its chelating properties have been exploited in metal-organic frameworks (MOFs), where it serves as a ligand to stabilize metal centers and create porous structures with applications in catalysis and gas storage.
The synthesis of 1,2-Benzenediol,1-acetate typically involves the acetylation of resorcinol using acetic anhydride or acetyl chloride under controlled conditions. This reaction is well-documented and can be performed with high yield and purity when optimized. The compound's stability under various reaction conditions makes it a reliable reagent in multi-step synthetic protocols. Recent advancements in green chemistry have also led to the development of more sustainable methods for its production, utilizing catalytic systems that minimize waste and energy consumption.
From a biological perspective, acetated resorcinol has shown interesting interactions with cellular components. Studies have demonstrated its ability to modulate enzyme activity and influence cellular signaling pathways. For instance, researchers have observed that certain derivatives can inhibit the proliferation of cancer cells by disrupting critical signaling cascades. These findings have opened new avenues for exploring 1,2-Benzenediol,1-acetate as an anticancer agent or as a component in combination therapies.
The pharmacokinetic properties of acetated resorcinol are also subjects of ongoing research. Its solubility profile and metabolic stability are being evaluated to determine optimal dosing regimens and delivery methods. Computational modeling has played a crucial role in predicting how modifications to its structure might enhance its bioavailability or target specificity. These computational approaches are increasingly integrated into drug discovery pipelines to accelerate the identification of lead compounds.
In conclusion, 1,2-Benzenediol,1-acetate (CAS No: 2848-25-1) is a multifaceted compound with broad applications across synthetic chemistry, material science, and pharmaceutical research. Its unique structural features enable diverse functionalization and interaction with biological systems, making it a valuable tool for developing new materials and therapeutic agents. As research continues to uncover its potential benefits, this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
2848-25-1 (1,2-Benzenediol,1-acetate) 関連製品
- 15212-03-0(2-METHOXYPHENYL ACETATE)
- 122-79-2(Phenyl acetate)
- 613-03-6(1,2,4-Triacetoxybenzene)
- 1205-91-0(4-(acetyloxy)phenyl acetate)
- 525-52-0(1,2,3-Triacetoxybenzene)
- 2227675-01-4(tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate)
- 1261980-10-2(3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid)
- 920347-71-3(N-(2-methoxyethyl)-N'-(3-methoxyphenyl)methylethanediamide)
- 20807-28-7(H-Ala-Phe-Gly-Oh)
- 1105247-38-8(4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine)




